(4-Methoxyphenyl)[4-(3-methylphenyl)piperazin-1-yl]methanethione
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Overview
Description
1-(4-METHOXYBENZENECARBOTHIOYL)-4-(3-METHYLPHENYL)PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-METHOXYBENZENECARBOTHIOYL)-4-(3-METHYLPHENYL)PIPERAZINE typically involves the reaction of 4-methoxybenzenecarbothioyl chloride with 4-(3-methylphenyl)piperazine. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-METHOXYBENZENECARBOTHIOYL)-4-(3-METHYLPHENYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The carbothioyl group can be reduced to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.
Major Products Formed
Oxidation: Formation of 1-(4-hydroxybenzenecarbothioyl)-4-(3-methylphenyl)piperazine.
Reduction: Formation of 1-(4-mercaptobenzenecarbothioyl)-4-(3-methylphenyl)piperazine.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-METHOXYBENZENECARBOTHIOYL)-4-(3-METHYLPHENYL)PIPERAZINE would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The compound might exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(4-METHOXYBENZENECARBOTHIOYL)-4-PHENYLPIPERAZINE: Lacks the methyl group on the phenyl ring.
1-(4-METHOXYBENZENECARBOTHIOYL)-4-(4-METHYLPHENYL)PIPERAZINE: Has the methyl group in a different position on the phenyl ring.
Uniqueness
1-(4-METHOXYBENZENECARBOTHIOYL)-4-(3-METHYLPHENYL)PIPERAZINE is unique due to the specific positioning of the methoxy and methyl groups, which can influence its chemical reactivity and biological activity. This uniqueness can make it a valuable compound for specific applications where these properties are desired.
Properties
Molecular Formula |
C19H22N2OS |
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Molecular Weight |
326.5 g/mol |
IUPAC Name |
(4-methoxyphenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanethione |
InChI |
InChI=1S/C19H22N2OS/c1-15-4-3-5-17(14-15)20-10-12-21(13-11-20)19(23)16-6-8-18(22-2)9-7-16/h3-9,14H,10-13H2,1-2H3 |
InChI Key |
ZTGCCHBNGODKHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=S)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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